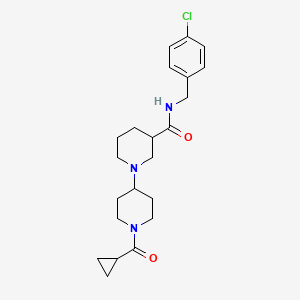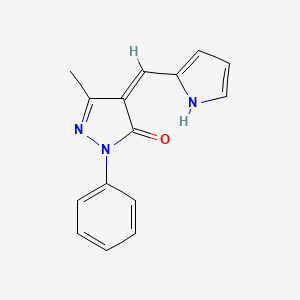![molecular formula C12H18N2O3S B6134653 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide, also known as BIS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIS is a sulfonamide-based compound, which means it contains a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.
Wissenschaftliche Forschungsanwendungen
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In drug discovery, this compound has been used as a scaffold for the development of novel chemical entities with improved pharmacological properties. In materials science, this compound has been explored for its potential as a building block for the synthesis of functional materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is associated with poor prognosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays or experiments. Additionally, this compound can be toxic at high concentrations, so care must be taken when handling the compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide, including:
1. Further investigation of the mechanism of action of this compound in different disease contexts.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of the potential of this compound as a building block for the synthesis of new materials with unique properties.
4. Investigation of the potential of this compound as a drug candidate for the treatment of other diseases beyond cancer and inflammation.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
6. Investigation of the potential of this compound as a diagnostic tool for certain diseases.
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of N-methylbenzamide with sec-butylamine and chlorosulfonic acid. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. This compound has a range of biochemical and physiological effects, depending on the specific application. There are many potential future directions for research on this compound, including further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential as a diagnostic tool.
Synthesemethoden
The synthesis of 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide involves the reaction of N-methylbenzamide with sec-butylamine and chlorosulfonic acid. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Eigenschaften
IUPAC Name |
3-(butan-2-ylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)11-7-5-6-10(8-11)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXZEHUYIJNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)
![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![1-isopropyl-5-[4-(1H-pyrazol-1-yl)phenyl]-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134599.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6134616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![4,6-bis[(4-methylphenyl)sulfonyl]hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B6134633.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)

